molecular formula C7H13NO3S B2928324 8-Oxa-2-thia-3-azaspiro[4.5]decane 2,2-dioxide CAS No. 2344685-75-0

8-Oxa-2-thia-3-azaspiro[4.5]decane 2,2-dioxide

Cat. No. B2928324
M. Wt: 191.25
InChI Key: UDWWUHXWFYBCFY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 8-Oxa-2-thia-3-azaspiro[4.5]decane 2,2-dioxide involves the reaction of commercially available reagents. A convenient synthetic route has been developed based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane . This compound holds promise for the production of biologically active molecules .

Scientific Research Applications

Multifunctional Modules for Drug Discovery

  • Novel thia/oxa-azaspiro[3.4]octanes, including structures similar to 8-Oxa-2-thia-3-azaspiro[4.5]decane 2,2-dioxide, have been synthesized as multifunctional and structurally diverse modules for drug discovery. These spirocycles have potential applications in various therapeutic areas due to their unique chemical properties (Li, Rogers-Evans, & Carreira, 2013).

Novel Synthesis Approaches

  • Researchers have developed a convenient synthesis method for new 8-oxa-2-azaspiro[4.5]decane compounds from commercially available reagents. Such compounds are promising for the production of biologically active compounds (Ogurtsov & Rakitin, 2020).

Synthesis of Structurally Diverse Compounds

  • The synthesis of 3-Amino-2,2-dimethyl-8-thia-1-azaspiro[4.5]decane demonstrates the versatility of spirocyclic compounds in chemical synthesis, with potential applications in developing new pharmaceutical agents (Mai, Green, Bates, & Fang, 2010).

Crystal Structure Analysis

  • Research on the synthesis and crystal structure of related spiro compounds provides insights into their molecular configurations, which is crucial for understanding their reactivity and potential applications in various fields, including materials science and pharmaceuticals (Wen, 2002).

Anticancer and Antiviral Applications

  • Certain derivatives of 1-thia-azaspiro[4.5]decane have shown moderate to high inhibition activities against various cancer cell lines, indicating their potential as anticancer agents (Flefel et al., 2017).
  • Spiro compounds related to 8-Oxa-2-thia-3-azaspiro[4.5]decane 2,2-dioxide have demonstrated anti-coronavirus activity, highlighting their potential in antiviral drug development (Apaydın et al., 2019).

Safety And Hazards

  • Safety Information : MSDS

properties

IUPAC Name

8-oxa-2λ6-thia-3-azaspiro[4.5]decane 2,2-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3S/c9-12(10)6-7(5-8-12)1-3-11-4-2-7/h8H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDWWUHXWFYBCFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CNS(=O)(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Oxa-2-thia-3-azaspiro[4.5]decane 2,2-dioxide

CAS RN

2344685-75-0
Record name 8-oxa-2lambda6-thia-3-azaspiro[4.5]decane-2,2-dione
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
1
Citations
KO Stepannikova, BV Vashchenko… - European Journal of …, 2021 - Wiley Online Library
One‐pot intramolecular cyclization of novel sp 3 ‐enriched cyanoalkylsulfonyl fluorides into spirocyclic β‐ or γ‐sultams is disclosed. The method relies on nitrile group reduction …

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